molecular formula C18H20ClNO4 B5884053 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5884053
M. Wt: 349.8 g/mol
InChI Key: YBKILAUGRUKLAB-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as CMA, is a chemical compound that has been studied extensively for its potential use in scientific research. CMA is a member of the phenylacetamide family of compounds, which are known to have various biological and pharmacological properties.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been investigated for its potential use in various scientific research applications. One such application is as a tool for studying the function of the endocannabinoid system. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide can increase the levels of endocannabinoids in the body, which can lead to various physiological effects.

Mechanism of Action

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide acts as a reversible inhibitor of FAAH, which is an enzyme that is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide can increase the levels of endocannabinoids such as anandamide, which can bind to cannabinoid receptors in the body and produce various physiological effects.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to produce various biochemical and physiological effects in animal models. These effects include analgesia, anti-inflammatory activity, and anxiolytic effects. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has also been shown to have potential therapeutic applications in the treatment of various diseases such as pain, anxiety, and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is its specificity for inhibiting FAAH. This allows researchers to study the effects of endocannabinoids in a more targeted manner. However, one limitation of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. One direction is to investigate its potential therapeutic applications in the treatment of various diseases such as pain, anxiety, and inflammation. Another direction is to study its effects on the endocannabinoid system in more detail, including its interactions with other enzymes and receptors. Additionally, further studies are needed to determine the safety and toxicity of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in humans.

Synthesis Methods

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reduced with sodium borohydride to yield N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. The purity of the compound can be verified using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-11-7-14(16(23-3)10-13(11)19)20-18(21)9-12-5-6-15(22-2)17(8-12)24-4/h5-8,10H,9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKILAUGRUKLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

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